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Compound of Interest

Compound Name: Anticancer agent 191

Cat. No.: B12377165

Technical Guide: Anticancer Agent 191

A Probenecid Derivative for Potentiating Chemotherapy through Efflux Pump Inhibition and
Induction of Oxidative Stress

For Researchers, Scientists, and Drug Development
Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis,
and biological activity of Anticancer Agent 191, a novel probenecid derivative with the
potential to enhance the efficacy of conventional cancer therapies.

Chemical Structure and Properties

Anticancer Agent 191, also referred to as Compound 2 in seminal research, is chemically
defined as (2R)-2-amino-6-[[4-(dipropylsulfamoyl)benzoyllaminolhexanoic acid. It is a derivative
of probenecid, a drug historically used for the treatment of gout.[1][2]

Chemical Structure:

Table 1: Chemical and Physical Properties of Anticancer Agent 191
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Property Value Reference

(2R)-2-amino-6-[[4-
IUPAC Name (dipropylsulfamoyl)benzoyllami  [1]

nolhexanoic acid

Molecular Formula C19H31N305S [3]

Molecular Weight 413.53 g/mol [3]

CCCN(CCC)S(=0)
Canonical SMILES (=0)C1=CC=C(C=C1)C(=O)N  [3]
CCCCC(C(=0)O)N

Synthesis

The synthesis of Anticancer Agent 191 involves a multi-step process starting from
commercially available materials. The key steps include the synthesis of the probenecid core
followed by its conjugation to the amino acid moiety. While the specific, detailed protocol is
outlined in the primary literature, the general approach involves the reaction of 4-
carboxybenzene sulfonamide with di-n-propylamine to form the probenecid backbone.[4] This
is followed by activation of the carboxylic acid group and subsequent amide bond formation
with the appropriate aminohexanoic acid derivative.

Mechanism of Action

Anticancer Agent 191 exhibits a dual mechanism of action that potentiates the effects of
traditional chemotherapeutic drugs, such as vinblastine.[5]

Inhibition of Drug Efflux Pumps

The primary mechanism of action is the inhibition of ATP-binding cassette (ABC) transporters,
including P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug
resistance-associated proteins (MRPSs).[2][3] These efflux pumps are frequently overexpressed
in cancer cells and contribute to multidrug resistance by actively transporting chemotherapeutic
agents out of the cell, thereby reducing their intracellular concentration and efficacy.[6][7][8] By
inhibiting these pumps, Anticancer Agent 191 increases the intracellular accumulation of co-
administered anticancer drugs.[3]
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Below is a logical diagram illustrating the role of Anticancer Agent 191 in overcoming P-gp

mediated drug efflux.
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Caption: Inhibition of P-glycoprotein by Anticancer Agent 191.

Induction of Oxidative Stress and Apoptosis

In addition to efflux pump inhibition, Anticancer Agent 191 has been shown to potentiate the
apoptosis-inducing effects of vinblastine by increasing oxidative stress specifically in cancer
cells. This increase in reactive oxygen species (ROS) can overwhelm the cellular antioxidant
capacity, leading to damage of cellular components and activation of apoptotic pathways.[9][10]
The activation of executioner caspases, such as caspase-3, is a key event in the apoptotic
cascade.[4][11]

The following diagram illustrates the proposed signaling pathway leading to apoptosis.
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Caption: Proposed pathway of apoptosis induction.

Quantitative Data

The efficacy of Anticancer Agent 191, both alone and in combination with other
chemotherapeutics, has been evaluated in various cancer cell lines. The half-maximal inhibitory
concentration (IC50) is a key metric for quantifying the potency of a compound.[12][13][14][15]

Table 2: In Vitro Efficacy of Anticancer Agent 191 (Hypothetical Data for Illustrative Purposes)
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Cell Line Compound IC50 (pM)
MCF-7 (Breast Cancer) Anticancer Agent 191 >100
Vinblastine 0.5

Vinblastine + Anticancer Agent

0.05
191 (10 pM)
A549 (Lung Cancer) Anticancer Agent 191 >100
Vinblastine 0.8
Vinblastine + Anticancer Agent
0.09

191 (10 uM)

Note: The data presented in this table is hypothetical and for illustrative purposes only. For
actual experimental values, please refer to the primary publication by Huttunen et al. (2024).

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of
Anticancer Agent 191. For compound-specific details and concentrations, consultation of the
primary literature is essential.

Intracellular Drug Accumulation Assay

This assay measures the effect of Anticancer Agent 191 on the intracellular concentration of a
co-administered chemotherapeutic agent.

Workflow:
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Seed cancer cells in a multi-well plate

:

Pre-incubate cells with Anticancer Agent 191

:

Add fluorescently labeled chemotherapeutic
(e.g., Rhodamine 123 or fluorescently tagged Vinblastine)

:

Incubate for a defined period

:

Wash cells to remove extracellular drug

:

Lyse cells

:

Measure intracellular fluorescence using a plate reader

:

Analyze data to determine changes in drug accumulation

Click to download full resolution via product page

Caption: Workflow for intracellular drug accumulation assay.

Detailed Steps:
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o Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined
density and allow them to adhere overnight.

e Pre-incubation: Treat the cells with varying concentrations of Anticancer Agent 191 or a
vehicle control for a specified duration (e.g., 1-2 hours).

o Co-incubation: Add the chemotherapeutic agent (e.g., vinblastine) to the wells and incubate
for a further period.

e Washing: Aspirate the medium and wash the cells multiple times with ice-cold phosphate-
buffered saline (PBS) to remove any extracellular drug.

e Lysis and Detection: Lyse the cells and quantify the intracellular drug concentration using an
appropriate method, such as fluorescence spectroscopy for fluorescent drugs or high-
performance liquid chromatography (HPLC) for non-fluorescent compounds.[16]

Reactive Oxygen Species (ROS) Detection Assay

This assay quantifies the generation of intracellular ROS in response to treatment.

Workflow:

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b12377165?utm_src=pdf-body
https://www.researchgate.net/figure/Accumulations-of-vinblastine-as-a-function-of-time-in-the-medium-without-open-circles_fig2_8244239
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Culture cancer cells

:

Treat cells with Anticancer Agent 191 +/- Vinblastine

:

Load cells with a ROS-sensitive fluorescent probe
(e.g., H2DCFDA)

:

Incubate to allow for probe de-esterification and oxidation

:

Measure fluorescence intensity using a plate reader or flow cytometry

:

Quantify the fold change in ROS levels relative to control
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Treat cells with Anticancer Agent 191 +/- Vinblastine to induce apoptosis

:

Lyse the cells to release cellular contents

:

Add a caspase-3 specific substrate conjugated to a chromophore or fluorophore
(e.g., DEVD-pNA or Ac-DEVD-AMC)

:

Incubate to allow for substrate cleavage by active caspase-3

:

Measure the absorbance or fluorescence of the released reporter molecule

:

Determine the fold increase in caspase-3 activity

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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